molecular formula C22H27N3O3S2 B2603418 N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide CAS No. 851801-40-6

N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2603418
CAS No.: 851801-40-6
M. Wt: 445.6
InChI Key: UYBVQHVPTOQUIG-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core substituted with N,N-diethyl groups, connected via a carbonyl group to a 4,5-dihydroimidazole ring. The imidazole moiety is further functionalized with a sulfanyl group linked to a 2-methylbenzyl group.

Properties

IUPAC Name

N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(27,28)20-12-10-18(11-13-20)21(26)25-15-14-23-22(25)29-16-19-9-7-6-8-17(19)3/h6-13H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBVQHVPTOQUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzene sulfonamide-heterocycle conjugate motif but differing in substituents or heterocyclic systems. Key structural and functional variations are highlighted:

Table 1: Structural Comparison of Sulfonamide-Imidazole Derivatives

Compound Name Key Substituents/Modifications Heterocyclic System
N,N-diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide 2-Methylbenzylsulfanyl, N,N-diethyl sulfonamide 4,5-Dihydroimidazole
N,N-dimethyl-4-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide 3,4-Dichlorobenzylsulfanyl, N,N-dimethyl sulfonamide 4,5-Dihydroimidazole
N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) Benzimidazole fused ring system, 4-methylbenzenesulfonamide Benzimidazole
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione system, 2,4-difluorophenyl, variable X (H, Cl, Br) substituents 1,2,4-Triazole

Key Differences and Implications

Substituent Effects on Electronic Properties The 2-methylbenzylsulfanyl group in the target compound introduces moderate steric bulk and electron-donating effects (via the methyl group), contrasting with the 3,4-dichlorobenzylsulfanyl group in the analog from , which is electron-withdrawing and enhances lipophilicity . This difference may influence binding affinity in biological targets, such as enzymes requiring hydrophobic interactions.

Heterocyclic System Variations

  • The 4,5-dihydroimidazole ring in the target compound is partially saturated, reducing aromaticity and increasing flexibility compared to fully aromatic benzimidazoles () or planar 1,2,4-triazoles (). This could modulate conformational preferences in protein binding pockets .
  • Triazole-thiones () exhibit tautomerism (thiol-thione equilibrium), which is absent in the dihydroimidazole system, affecting their reactivity and spectroscopic profiles .

Synthesis and Spectroscopic Data

  • Synthesis : The target compound likely employs a coupling reaction between a sulfonamide intermediate and a pre-functionalized dihydroimidazole, similar to methods in (e.g., hydrazide-isothiocyanate condensations) . In contrast, benzimidazole derivatives () require oxidative cyclization of o-phenylenediamine precursors .
  • IR Spectroscopy : The carbonyl (C=O) stretch in the target compound (~1680 cm⁻¹) aligns with values reported for similar sulfonamide-carbonyl conjugates (: 1663–1682 cm⁻¹) . The absence of C=S stretches (~1240–1258 cm⁻¹) in the target compound distinguishes it from triazole-thiones () .

Biological and Physicochemical Properties

  • Lipophilicity : The 2-methylbenzyl group (logP ~3.5 estimated) is less lipophilic than 3,4-dichlorobenzyl (logP ~4.2), which may affect membrane permeability .
  • Solubility : The diethyl sulfonamide group reduces aqueous solubility compared to dimethyl analogs, as observed in related sulfonamide derivatives .

Biological Activity

N,N-Diethyl-4-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activities associated with its structural components. This article explores its biological activity, synthesis, pharmacological implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features several key structural elements that contribute to its biological activity:

  • Imidazole Ring : A five-membered heterocycle that is crucial for various biological interactions.
  • Sulfonamide Moiety : Known for its antimicrobial properties and involvement in drug design.
  • Diethylamino Group : Enhances solubility and bioavailability.

The molecular weight of this compound is approximately 445.6 g/mol, and it is classified under the CAS number 851801-40-6.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties. The compound's sulfonamide group may confer similar antimicrobial effects. Studies suggest that derivatives of sulfonamides often exhibit broad-spectrum antibacterial activities against various pathogens .

Antiproliferative Effects

Research on imidazole derivatives indicates their potential as antiproliferative agents. For instance, imidazole compounds have shown significant activity against cancer cell lines, indicating that this compound may also possess similar properties due to its structural characteristics .

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors to construct the imidazole core.
  • Introduction of the Sulfonamide Group : This step is critical for imparting biological activity.
  • Final Modifications : Incorporating the diethylamino group and other substituents to enhance efficacy.

These multi-step synthesis processes highlight the complexity involved in developing pharmaceutical compounds.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
Sulfanilamide Simple sulfonamideFirst synthetic antimicrobial agent
Metronidazole NitroimidazoleAntiprotozoal and antibacterial activity
Benzothiazole Sulfonamides Benzothiazole ringDiverse biological activities including anticancer

The complexity of this compound potentially offers enhanced biological activity compared to simpler analogs due to its multi-functional structure.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological profile of compounds containing imidazole and sulfonamide moieties. For example:

  • Antiproliferative Activity : In vitro studies demonstrated that related imidazole derivatives exhibited significant antiproliferative effects against various cancer cell lines .
  • Molecular Docking Studies : These studies have shown that imidazole analogues possess strong binding affinities with key biological targets such as COX enzymes, suggesting potential anti-inflammatory applications .

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